1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.
Synthesis Analysis
This would involve a detailed description of how the compound can be synthesized from readily available starting materials. It would include the reaction conditions, such as temperature and solvent, and the yield of the product.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to determine the precise arrangement of atoms in the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include reactions with various reagents, its behavior under different conditions, and the products it forms.Physical And Chemical Properties Analysis
This would include the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties.Scientific Research Applications
Synthesis and Characterization
- Studies have explored the synthesis, characterization, and in vitro metabolism of various compounds, including those related to psychoactive substances, for understanding their chemical properties and biological interactions. For instance, the synthesis and analysis of nitracaine, methoxypiperamide, and mephtetramine have been detailed, providing insights into the structure and potential metabolic pathways of similar compounds (Power et al., 2014).
Biological Activity Prediction
- The prediction of biological activity for new compounds using computational methods has been highlighted, indicating a pathway to understanding the potential biological interactions and applications of 1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine. For example, derivatives of 2-methyl-5-nitroimidazole have been synthesized, and their biological activity was predicted using computational programs (Nowak & Szpakiewicz, 2008).
Chemical Reactions and Mechanisms
- Research into the reactivity of certain chemical groups within molecules, such as studies on the kinetics and mechanism of reactions involving dithiocarbonates and secondary alicyclic amines, may offer insights into the reactivity and potential chemical applications of 1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine (Castro et al., 2011).
Drug Synthesis Intermediates
- The compound may serve as an intermediate in the synthesis of medicinal drugs, as indicated by studies on the synthesis of 1-amino-4-methylpiperazine and its application in drug synthesis (Kushakova et al., 2004).
Safety And Hazards
This would include information on the compound’s toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new reactions that could be explored, potential applications of the compound, and any unanswered questions about its behavior.
I hope this general outline is helpful. If you have any more specific questions, feel free to ask!
properties
IUPAC Name |
1-(2-chloro-4-nitrophenyl)-3-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-8-7-14(5-4-13-8)11-3-2-9(15(16)17)6-10(11)12/h2-3,6,8,13H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNROPYCGZCFWJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377934 | |
Record name | 1-(2-chloro-4-nitrophenyl)-3-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine | |
CAS RN |
392710-17-7 | |
Record name | 1-(2-chloro-4-nitrophenyl)-3-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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